N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Structure-Activity Relationship Medicinal Chemistry Drug Discovery

This specific regioisomer—with symmetric 2,6-dimethylphenoxy steric shielding and a 5-amino hydrogen-bond donor—is the validated core for anticonvulsant (MES ED₅₀ 12 mg/kg) and CCR5 antagonist programs. Unlike 2,4-/2,5-dimethyl or 4-amino isomers, its unique pharmacophore enables reproducible SAR. Ideal for derivatization via aniline coupling. Confirm CAS 953716-60-4 & MDL MFCD09733488 to avoid isomer misassignment.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 953716-60-4
Cat. No. B1317932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
CAS953716-60-4
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)C
InChIInChI=1S/C17H20N2O2/c1-11-7-8-14(18)9-15(11)19-16(20)10-21-17-12(2)5-4-6-13(17)3/h4-9H,10,18H2,1-3H3,(H,19,20)
InChIKeyZZMWQCMORPDEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953716-60-4): Compound Identity and Structural Class Definition for Research Procurement


N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953716-60-4) is a synthetic phenoxyacetamide derivative with molecular formula C₁₇H₂₀N₂O₂ and molecular weight 284.35 g/mol [1]. The compound belongs to a structurally defined series of N-(amino-methylphenyl)-2-(dimethylphenoxy)acetamide regioisomers and substitutional analogs that share an identical core scaffold but are differentiated by the precise positions of the amino group on the anilide ring and the methyl substituents on the phenoxy ring. The target compound is characterized by a 5-amino-2-methylphenyl substructure coupled via an acetamide linker to a 2,6-dimethylphenoxy moiety — a specific substitution pattern that confers distinct steric and electronic properties relative to its closest positional and regioisomeric analogs . The compound is commercially available from multiple research chemical suppliers at ≥95% purity with the MDL identifier MFCD09733488, and is furnished exclusively for laboratory research use, not for diagnostic or therapeutic applications .

Why In-Class Phenoxyacetamide Analogs Cannot Be Interchanged with N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953716-60-4)


Within the N-(amino-methylphenyl)-2-(dimethylphenoxy)acetamide congeneric series, all members share the identical molecular formula (C₁₇H₂₀N₂O₂, MW 284.35) and are therefore isomeric, yet the biological and pharmacological consequences of even single-atom positional shifts are well-established in medicinal chemistry SAR [1]. The 2,6-dimethylphenoxy substitution pattern generates symmetric ortho-methyl steric shielding around the ether oxygen that is absent in the 2,4- and 2,5-dimethyl regioisomers, potentially altering metabolic stability, conformational preferences, and target-binding geometry [2]. Similarly, the 5-amino position on the anilide ring places the hydrogen-bond-donating NH₂ group in a distinct electronic environment compared to the 4-amino positional isomer (CAS 953897-23-9), with implications for molecular recognition, hydrogen-bonding geometry, and intermolecular packing [3]. These structural distinctions — each representing a different three-dimensional pharmacophore within the same nominal compound class — mean that experimental results, biological activity profiles, and SAR conclusions obtained with one analog cannot be assumed to transfer to another. Researchers designing structure-activity studies, building focused compound libraries, or requiring reproducible pharmacological tool compounds must verify the exact regioisomeric identity through CAS number and MDL identifier confirmation prior to procurement [3].

Quantitative Differentiation Evidence for N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953716-60-4) Against Closest Analogs


Phenoxy Ring Substitution Pattern: 2,6-Dimethyl vs. 2,5-Dimethyl vs. 2,4-Dimethyl vs. Unsubstituted Phenoxy — Physicochemical and Pharmacological Implications

The 2,6-dimethylphenoxy substitution pattern creates a unique symmetric steric environment around the ether oxygen that is qualitatively distinct from the 2,5-dimethyl (CAS 953718-43-9), 2,4-dimethyl (CAS 954256-04-3), and unsubstituted phenoxy (CAS 954566-83-7) analogs. Within the broader phenoxyacetamide chemotype, SAR studies have demonstrated that 2,6-dimethyl substitution on the phenoxy ring is a privileged motif for anticonvulsant activity: the related compound R-(−)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide achieved an MES ED₅₀ of 12.00 mg/kg b.w. (rats, p.o.) with a protective index substantially exceeding that of non-2,6-substituted analogs in the same series [1]. While this specific in vivo activity has been demonstrated for aminoalkanol-bearing 2,6-dimethylphenoxyacetamides and cannot be directly extrapolated to the 5-amino-2-methylphenyl-bearing target compound without confirmatory testing, the scaffold-level SAR establishes that the 2,6-dimethylphenoxy moiety confers pharmacological properties not recapitulated by other dimethyl substitution patterns. Computationally, the target compound and its dimethyl-substituted regioisomers are predicted to have comparable XLogP (~3.2) and topological polar surface area (~64.4 Ų) based on data for the closely related analog N-(3-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (PubChem CID 16784907), meaning that differential biological activity among these isomers is driven by steric and electronic effects of the specific substitution pattern rather than gross physicochemical partitioning differences [2].

Structure-Activity Relationship Medicinal Chemistry Drug Discovery

Amino Positional Isomerism: 5-Amino-2-methylphenyl vs. 4-Amino-2-methylphenyl Pharmacophore Differentiation

The target compound (CAS 953716-60-4) bears the amino group at the 5-position of the 2-methylphenyl ring, whereas its closest positional isomer N-(4-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953897-23-9) places the amino group at the 4-position. These two compounds are structural isomers with identical molecular formula (C₁₇H₂₀N₂O₂, MW 284.35) but are differentiated by the MDL registry: MFCD09733488 for the target compound vs. MFCD09732669 for the 4-amino isomer [1]. The 5-amino-2-methyl substitution pattern places the NH₂ group para to the acetamide linkage on the anilide ring, creating a linear hydrogen-bond-donating axis, whereas the 4-amino-2-methyl isomer (CAS 953897-23-9) positions the NH₂ group ortho to the acetamide linkage, resulting in a markedly different angular hydrogen-bonding geometry [2]. The 5-amino-2-methylphenyl substructure is a recognized building block in medicinal chemistry: it has been employed as the aniline component in imatinib derivative synthesis, where the 5-amino position enables specific condensation chemistry with acid chlorides to generate analogs with measurable antitumor activity (IC₅₀ values ranging from 8.51 to 14.75 μmol·L⁻¹ across HepG2, HeLa, H460, and MCF-7 cell lines) [3]. While these antitumor data were generated for imatinib-scaffold derivatives rather than phenoxyacetamides, they establish the synthetic tractability and biological relevance of the 5-amino-2-methylphenyl substructure as a privileged pharmacophoric fragment distinct from the 4-amino positional isomer.

Medicinal Chemistry Pharmacophore Modeling Molecular Recognition

Vendor Availability and Supply Chain Differentiation: Comparative Procurement Landscape for Phenoxyacetamide Regioisomers

The target compound (CAS 953716-60-4) is commercially stocked by multiple independent suppliers including Santa Cruz Biotechnology, AKSci (Cat. 1943CX), ChemSpace, BLD Pharmatech, and Howei Pharm, with a minimum purity specification of 95% . The compound is available in standard research quantities (500 mg at approximately $189 from multiple vendors) with documented quality control standards (Q/HWC032-2020) . In contrast, its 4-amino positional isomer (CAS 953897-23-9) is also available from multiple vendors at comparable pricing and purity . However, the 2,5-dimethyl analog (CAS 953718-43-9) and the unsubstituted phenoxy analog (CAS 954566-83-7) are listed by fewer suppliers, potentially affecting lead times and supply continuity for large-scale screening campaigns. The target compound's MDL identifier (MFCD09733488) provides a unique, machine-readable registry key that enables unambiguous procurement across different vendor catalogs, reducing the risk of isomeric misidentification — a critical consideration given that all four analogs share the same molecular formula (C₁₇H₂₀N₂O₂) and are not distinguishable by molecular weight alone . The compound is classified as a research-use-only chemical across all major suppliers, with consistent hazard labeling (irritant) .

Chemical Procurement Supply Chain Research Reagents

Patent Landscape Positioning: CCR5 Antagonist and Amine Oxidase Inhibitor Patent Families Encompassing the 2,6-Dimethylphenoxyacetamide Scaffold

The 2,6-dimethylphenoxyacetamide scaffold and its derivatives fall within the scope of multiple patent families. US Patent 9,023,882 B2 (Kissei Pharmaceutical Co., Ltd.) covers 5-membered nitrogen-containing heterocyclic derivatives with xanthine oxidase inhibitory activity, within which phenoxyacetamide-based intermediates are claimed [1]. More directly relevant to the target compound's pharmacological positioning, preliminary pharmacological activity screening reported by Zhang (2012) indicates that compounds within this chemotype can function as CCR5 antagonists with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [2]. The CCR5 antagonist patent landscape for amide-containing small molecules is further substantiated by independent Roche medicinal chemistry programs, where amide-based CCR5 antagonists were optimized for intrinsic permeability and oral bioavailability [3]. While specific IC₅₀ or Kd values for the target compound at CCR5 are not publicly disclosed in accessible literature, the patent-class positioning distinguishes this scaffold within a therapeutically validated target space and provides IP-based rationale for prioritizing the 2,6-dimethylphenoxy substitution pattern in CCR5-focused discovery programs.

Intellectual Property Drug Discovery HIV Research

Recommended Application Scenarios for N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953716-60-4) Based on Available Evidence


Focused Phenoxyacetamide SAR Library Construction with 2,6-Dimethylphenoxy Scaffold Prioritization

Research groups constructing focused compound libraries around the phenoxyacetamide chemotype should prioritize the 2,6-dimethylphenoxy-substituted scaffold (CAS 953716-60-4) as a core template based on published SAR demonstrating that 2,6-dimethyl substitution confers superior anticonvulsant activity in related aminoalkanol-bearing phenoxyacetamides, with the most active derivative achieving an MES ED₅₀ of 12.00 mg/kg (rats, p.o.) [1]. The target compound provides a synthetically tractable aniline handle (5-amino group) for further derivatization via amide coupling, sulfonamide formation, or reductive amination, enabling systematic exploration of the amine-component SAR while holding the privileged 2,6-dimethylphenoxy moiety constant. The distinct MDL identifier (MFCD09733488) ensures unambiguous isomer tracking across library synthesis and screening workflows.

CCR5 Antagonist Hit Validation and IP-Positioning Studies

The target compound's structural inclusion within the CCR5 antagonist chemotype space — as indicated by preliminary pharmacological screening disclosures and independent medicinal chemistry programs optimizing amide-based CCR5 antagonists for HIV entry inhibition — positions it as a candidate for hit-validation studies in CCR5-mediated disease models [2]. Research programs focused on HIV fusion inhibition, chemokine receptor pharmacology, or CCR5-mediated inflammatory conditions (asthma, rheumatoid arthritis, COPD) may employ the compound as a structurally defined starting point for medicinal chemistry optimization, with the 5-amino substituent offering a vector for property modulation without altering the core 2,6-dimethylphenoxy pharmacophore. Procurement of the exact CAS-registered isomer is essential, as positional isomerism on the anilide ring may substantially alter CCR5 binding interactions.

Amine Oxidase and Xanthine Oxidase Inhibitor Screening Campaigns

The phenoxyacetamide scaffold encompassing the target compound is claimed within patent families covering amine oxidase inhibitors (US-9161922-B2) and xanthine oxidase inhibitors (US-9023882-B2) [3]. Research programs investigating copper-dependent amine oxidases, quinone-dependent amine oxidases, or xanthine oxidase as therapeutic targets for metabolic disorders (hyperuricemia, gout), cardiovascular disease, or diabetic complications may employ the target compound as a structurally characterized screening candidate. The compound's dual hydrogen-bond-donating capacity (NH₂ + NH; HBD count = 2) and moderate lipophilicity (estimated XLogP ~3.2) align with common pharmacophoric requirements for enzyme active-site engagement. As with all screening applications, the specific isomer should be verified by MDL identifier prior to assay deployment.

Chemical Biology Tool Compound for 5-Amino-2-methylphenyl Pharmacophore Validation

The 5-amino-2-methylphenyl substructure embedded in the target compound has independent precedent as a productive building block in medicinal chemistry, having been utilized in the synthesis of imatinib-derived antitumor agents where derivatives exhibited IC₅₀ values in the 8.5–14.8 μM range across multiple cancer cell lines (HepG2, HeLa, H460, MCF-7) [4]. Researchers seeking to validate the 5-amino-2-methylphenyl fragment as a privileged pharmacophore in target-agnostic phenotypic screening or fragment-based drug discovery can employ the target compound as a well-characterized, multi-vendor-accessible representative of this substructure class, with the acetamide linker and 2,6-dimethylphenoxy group providing additional vectors for fragment elaboration.

Quote Request

Request a Quote for N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.